molecular formula C7H9ClN2O B13332848 2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine

2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine

Cat. No.: B13332848
M. Wt: 172.61 g/mol
InChI Key: JVCHBIRDUSSLFJ-UHFFFAOYSA-N
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Description

2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine is a chemical compound with the molecular formula C7H9ClN2O It is characterized by the presence of a chloropyridine ring attached to an ethanamine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine typically involves the reaction of 5-chloropyridin-3-ol with ethylene oxide in the presence of a base to form 2-((5-chloropyridin-3-yl)oxy)ethanol. This intermediate is then converted to the desired amine through a reaction with ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)oxyethanamine

InChI

InChI=1S/C7H9ClN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,1-2,9H2

InChI Key

JVCHBIRDUSSLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OCCN

Origin of Product

United States

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